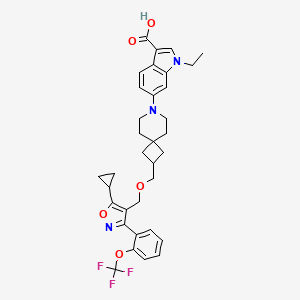

FXR agonist 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C34H36F3N3O5 |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

6-[2-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxymethyl]-7-azaspiro[3.5]nonan-7-yl]-1-ethylindole-3-carboxylic acid |

InChI |

InChI=1S/C34H36F3N3O5/c1-2-39-18-26(32(41)42)24-10-9-23(15-28(24)39)40-13-11-33(12-14-40)16-21(17-33)19-43-20-27-30(38-45-31(27)22-7-8-22)25-5-3-4-6-29(25)44-34(35,36)37/h3-6,9-10,15,18,21-22H,2,7-8,11-14,16-17,19-20H2,1H3,(H,41,42) |

InChI Key |

SAKQVSXXZNXIAW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)N3CCC4(CC3)CC(C4)COCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Farnesoid X Receptor (FXR) Agonists in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical ligand-activated transcription factor predominantly expressed in the liver and intestine.[1][2] It functions as a master regulator of bile acid, lipid, and glucose homeostasis.[1][3][4] Bile acids are the natural endogenous ligands for FXR.[2][5] The activation of FXR in hepatocytes by synthetic agonists initiates a cascade of transcriptional events that collectively protect the liver from cholestatic and metabolic injury. This technical guide delineates the core mechanisms of action of FXR agonists within hepatocytes, detailing the primary signaling pathways, summarizing key quantitative effects on target genes, and outlining common experimental protocols for their study.

Core Mechanism of FXR Activation in Hepatocytes

As nuclear receptors, FXRs modulate gene expression by directly binding to DNA.[6] The activation process in a hepatocyte follows a distinct sequence:

-

Ligand Binding: An FXR agonist, upon entering the hepatocyte, binds to the ligand-binding domain (LBD) of the FXR protein located in the cytoplasm or nucleus.[3]

-

Conformational Change: This binding induces a conformational change in the FXR protein.

-

Heterodimerization: The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[3][7]

-

Nuclear Translocation and DNA Binding: The FXR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3][8]

-

Transcriptional Regulation: Upon binding to FXREs, the complex recruits co-activator or co-repressor proteins, leading to the upregulation or downregulation of target gene transcription, thereby altering the protein expression landscape of the hepatocyte.

Key Signaling Pathways Modulated by FXR Agonists

The therapeutic effects of FXR agonists in liver diseases stem from their ability to modulate several interconnected signaling pathways.

Regulation of Bile Acid Homeostasis

FXR activation is central to a negative feedback loop that protects hepatocytes from the cytotoxic effects of excessive bile acid accumulation.[9][10] This is achieved through two primary pathways:

-

Hepatic FXR/SHP Pathway: In the liver, the activated FXR/RXR complex directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][9][11][12][13] SHP then inhibits the transcriptional activity of key transcription factors (like LRH-1 and HNF4α) required for the expression of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classical pathway of bile acid synthesis from cholesterol.[1][11][14][15] This leads to a potent suppression of bile acid production.[1][10]

-

Intestinal FXR/FGF19 Pathway: While this guide focuses on hepatocytes, the intestinal action is crucial for hepatic regulation. FXR activation in enterocytes of the ileum induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice).[2][11][14] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[11][14] This binding activates a signaling cascade (involving MAP kinases) that also strongly represses CYP7A1 transcription, further reducing bile acid synthesis.[2][11]

Simultaneously, FXR activation promotes the efflux of bile acids from the hepatocyte into the bile canaliculi by upregulating the expression of the Bile Salt Export Pump (BSEP) transporter.[10][14]

Caption: FXR agonist regulation of bile acid synthesis in hepatocytes.

Regulation of Lipid Metabolism

FXR activation exerts beneficial effects on lipid metabolism, which is often dysregulated in liver diseases like non-alcoholic fatty liver disease (NAFLD).[1][16]

-

Inhibition of Lipogenesis: FXR activation represses hepatic lipogenesis (fatty acid synthesis). It achieves this by inducing SHP, which in turn inhibits the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[17] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[17]

-

Promotion of Fatty Acid Oxidation: FXR activation can promote the breakdown of fatty acids (β-oxidation) by increasing the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[17]

-

Triglyceride Clearance: FXR activation enhances the clearance of triglycerides from the circulation by upregulating the expression of apolipoproteins like ApoC-II (an activator of lipoprotein lipase) and downregulating ApoC-III (an inhibitor of lipoprotein lipase).[10][17] It also increases the expression of the VLDL receptor.[17]

Regulation of Glucose Metabolism

FXR plays a significant role in maintaining glucose homeostasis.[1] Its activation in hepatocytes leads to:

-

Repression of Gluconeogenesis: FXR activation, via an SHP-dependent mechanism, represses the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1]

-

Increased Glycogen Synthesis: It promotes glycogen synthesis by inducing glycogen synthase kinase 3-alpha expression.[1] These actions collectively help to lower blood glucose levels and improve insulin sensitivity.[1][2]

Anti-inflammatory and Anti-fibrotic Effects

Chronic liver injury is characterized by inflammation and fibrosis. FXR activation exhibits potent anti-inflammatory effects, in part by antagonizing the activity of the pro-inflammatory transcription factor NF-κB in hepatocytes and immune cells within the liver.[12][18] Furthermore, FXR is expressed in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[2] Activation of FXR in HSCs has been shown to reduce the expression of extracellular matrix proteins, thereby preventing and potentially reversing liver fibrosis.[2]

Data Presentation: Effects of FXR Agonists on Key Hepatocyte Genes

The following tables summarize the typical effects of potent FXR agonists on the expression of key target genes and metabolic parameters in hepatocytes, based on preclinical and clinical studies.

Table 1: Regulation of Key Genes in Hepatocytes by FXR Agonists

| Gene Symbol | Protein Name | Function | Effect of FXR Agonist |

| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional Repressor | Upregulation[1][9][13][19] |

| ABCB11 | Bile Salt Export Pump (BSEP) | Bile Acid Efflux | Upregulation[10][14][18] |

| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis (Rate-limiting) | Downregulation[1][9][11][14] |

| CYP8B1 | Sterol 12α-hydroxylase | Bile Acid Synthesis | Downregulation[1][11][14] |

| SREBF1 | SREBP-1c | Master Regulator of Lipogenesis | Downregulation[17] |

| FGF19 | Fibroblast Growth Factor 19 | Enterohepatic Signaling Hormone | Upregulation (in intestine)[2][11][14] |

| SLC10A1 | NTCP | Bile Acid Uptake from Blood | Downregulation[12] |

Table 2: Summary of Metabolic Effects in the Liver by FXR Agonists

| Metabolic Process | Key Proteins/Pathways Involved | Overall Effect of FXR Agonist |

| Bile Acid Synthesis | CYP7A1, CYP8B1 | Decrease[1][10] |

| Bile Acid Efflux | BSEP, MRP2 | Increase[10] |

| Hepatic Lipogenesis | SREBP-1c, FAS, ACC | Decrease[1][17] |

| Fatty Acid Oxidation | PPARα | Increase[17][20] |

| Triglyceride Clearance | ApoC-II, ApoC-III, VLDL-R | Increase[1][10] |

| Gluconeogenesis | PEPCK, G6Pase | Decrease[1] |

| Inflammation | NF-κB Signaling | Decrease[12][18] |

Experimental Protocols for Assessing FXR Agonist Activity

The characterization of FXR agonists involves a suite of in vitro and in vivo assays to determine potency, efficacy, and mechanism of action.

In Vitro Luciferase Reporter Gene Assay

This is a primary screening assay to quantify the ability of a compound to activate FXR-mediated transcription.

-

Principle: Cells (e.g., HepG2 human hepatoma cells) are transiently co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene downstream of an FXRE promoter.

-

Methodology:

-

Cell Culture & Transfection: Plate HepG2 cells in 96-well plates. Transfect cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with a medium containing various concentrations of the test FXR agonist (e.g., "FXR agonist 7") or a known reference agonist (e.g., GW4064, Obeticholic Acid).[21] Incubate for another 18-24 hours.

-

Cell Lysis & Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Data Acquisition: Measure the luminescence produced using a luminometer. The light intensity is directly proportional to the transcriptional activity of FXR.

-

Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

-

Caption: Workflow for an FXR luciferase reporter assay.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure changes in the mRNA expression levels of FXR target genes.

-

Principle: Quantify the amount of specific mRNA transcripts in cells treated with an FXR agonist compared to untreated controls.

-

Methodology:

-

Cell Treatment: Culture hepatocytes (e.g., primary human hepatocytes or HepG2 cells) and treat with the FXR agonist for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

PCR Amplification: Perform real-time PCR using primers specific for target genes (SHP, BSEP, CYP7A1, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Western Blot Analysis

This technique is used to detect and quantify changes in the protein levels of FXR targets.

-

Principle: Separate proteins by size using gel electrophoresis, transfer them to a membrane, and detect specific proteins using antibodies.

-

Methodology:

-

Cell Treatment & Lysis: Treat hepatocytes with the FXR agonist, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., SHP, BSEP) and a loading control (e.g., β-actin).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate.

-

Imaging & Analysis: Capture the signal and quantify band intensities to determine relative protein expression levels.

-

Conclusion

FXR agonists exert a pleiotropic and beneficial effect on hepatocyte function by acting as master regulators of metabolic and inflammatory pathways. Through the direct transcriptional control of a network of genes, they potently suppress bile acid synthesis, enhance bile acid transport, inhibit lipogenesis, improve glucose control, and quell inflammation and fibrosis.[1][2] The multifaceted mechanism of action underscores the significant therapeutic potential of FXR agonists in the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2][10] A thorough understanding of these core mechanisms, facilitated by the experimental protocols described herein, is essential for the continued development and optimization of this promising class of drugs.

References

- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 11. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]

- 12. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 16. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

- 19. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. indigobiosciences.com [indigobiosciences.com]

The Discovery and Synthesis of a Potent Farnesoid X Receptor (FXR) Agonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear hormone receptor, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its activation presents a promising therapeutic strategy for a variety of metabolic and liver diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a key FXR agonist, Obeticholic Acid (OCA), which serves as a foundational example in the development of this class of therapeutic agents.

Discovery and Development of a First-in-Class FXR Agonist

The journey to the first clinically approved Farnesoid X Receptor (FXR) agonist began with the identification of bile acids as the natural ligands for this receptor in 1999.[1][2] This discovery paved the way for the development of synthetic agonists with improved potency and selectivity.

Obeticholic acid (OCA), initially known as 6-ethyl-CDCA or INT-747, is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[3][4] It was engineered to be a potent and selective FXR agonist, approximately 100 times more potent than its natural precursor, CDCA.[4] The development of OCA was a significant milestone, leading to its approval for the treatment of primary biliary cholangitis (PBC).[3]

Synthesis Pathway

Obeticholic acid is a 6α-ethyl derivative of chenodeoxycholic acid. While detailed, proprietary synthesis protocols are often not fully disclosed in publicly available literature, the fundamental approach involves the chemical modification of the natural bile acid scaffold. The synthesis of novel isoxazole and N-substituted benzimidazole-based FXR agonists has also been described, showcasing alternative chemical scaffolds.

Below is a generalized representation of a synthetic pathway for novel FXR agonists, highlighting the key steps involved in creating complex organic molecules.

Caption: Generalized synthetic pathway for novel FXR agonists.

Mechanism of Action and Signaling Pathways

FXR agonists exert their effects by binding to and activating the Farnesoid X Receptor. FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[5] Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.[6]

The activation of FXR initiates a cascade of signaling events that are crucial for maintaining metabolic homeostasis. A key pathway involves the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][7] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents), which then travels to the liver to suppress CYP7A1 expression.[1][8]

Caption: FXR agonist signaling pathway in the intestine and liver.

Quantitative Data

The following tables summarize key quantitative data for representative FXR agonists from various preclinical and clinical studies.

Table 1: In Vitro Potency of FXR Agonists

| Compound | Target | Assay Type | EC50 (nM) | Reference |

| Obeticholic Acid (OCA) | Human FXR | Reporter Gene Assay | 99 | [4] |

| Chenodeoxycholic Acid (CDCA) | Human FXR | Reporter Gene Assay | ~10,000 | [4] |

| GW4064 | Human FXR | Reporter Gene Assay | 30 | [4] |

| Tropifexor | Human FXR | Not Specified | 0.2 | [5] |

Table 2: Preclinical Efficacy of FXR Agonists

| Compound | Animal Model | Key Finding | Reference |

| Obeticholic Acid (OCA) | db/db mice | Improved insulin sensitivity | [9] |

| GW4064 | ob/ob mice | Decreased plasma insulin | [4] |

| GW4064 | Rats | Dose-dependent lowering of serum triglycerides | [4] |

| Fexaramine | High-fat diet-fed mice | Reduced weight gain and insulin resistance | [10] |

Table 3: Clinical Trial Data for Obeticholic Acid (OCA)

| Indication | Phase | Key Outcome | Reference |

| Primary Biliary Cholangitis (PBC) | Phase 3 | Significant reduction in serum alkaline phosphatase (ALP) | [3] |

| Nonalcoholic Steatohepatitis (NASH) | Phase 2 | Improved liver histology (fibrosis) | [9] |

| Type 2 Diabetes & NAFLD | Phase 2 | Increased insulin sensitivity | [9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in FXR agonist research.

FXR Transactivation Assay (Reporter Gene Assay)

This assay is used to determine the potency of a compound in activating the Farnesoid X Receptor.

Experimental Workflow:

Caption: Workflow for an FXR reporter gene assay.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2 or Huh-7) are cultured in appropriate media and conditions.[5]

-

Transfection: Cells are transiently transfected with plasmids encoding for the human FXR, its heterodimeric partner RXRα, and a luciferase reporter gene under the control of an FXR-responsive element.[5]

-

Compound Incubation: After transfection, cells are treated with various concentrations of the test compound (e.g., OCA) for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized and used to generate dose-response curves, from which the EC50 value (the concentration of agonist that gives half-maximal response) is calculated.

Animal Models of Metabolic Disease

Animal models are essential for evaluating the in vivo efficacy of FXR agonists.

Methodology for a Diet-Induced Obesity and NAFLD Model:

-

Animal Selection: Male C57BL/6J mice are commonly used.

-

Diet: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD).

-

Compound Administration: The FXR agonist or vehicle control is administered to the mice, typically via oral gavage, for a defined treatment period.

-

Metabolic Phenotyping: Various parameters are measured, including body weight, food intake, glucose tolerance (via glucose tolerance test), and insulin sensitivity (via insulin tolerance test).

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

Histological Analysis: The liver is harvested, and tissue sections are stained (e.g., with Hematoxylin and Eosin, Oil Red O) to assess steatosis, inflammation, and fibrosis.

Conclusion

The discovery and development of potent and selective FXR agonists, exemplified by Obeticholic Acid, represent a significant advancement in the therapeutic landscape for metabolic and liver diseases. A thorough understanding of their synthesis, mechanism of action, and biological effects, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of this promising class of drugs. The ongoing research into novel FXR agonists with improved efficacy and safety profiles holds great promise for addressing unmet medical needs in conditions such as NASH, PBC, and other metabolic disorders.

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 8. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]

- 9. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 10. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Selectivity of the Farnesoid X Receptor Agonist WAY-362450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of the potent and selective Farnesoid X Receptor (FXR) agonist, WAY-362450 (also known as XL335). This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of key biological and experimental processes. For the purpose of this guide, WAY-362450 will be referred to as "FXR Agonist 7".

Introduction to FXR and the Agonist WAY-362450

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1] As a ligand-activated transcription factor, FXR is a key therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1]

WAY-362450 is a potent, selective, and orally bioavailable non-steroidal agonist of FXR.[2][3] Its high affinity and selectivity for FXR make it a valuable tool for studying FXR signaling and a promising candidate for therapeutic development.

Binding Affinity and Potency of WAY-362450

WAY-362450 exhibits high potency in activating FXR. The half-maximal effective concentration (EC50) for FXR activation by WAY-362450 has been determined to be 4 nM .[2]

Data Presentation: In Vitro Activity of WAY-362450

| Parameter | Value | Assay Type | Reference |

| EC50 (FXR) | 4 nM | Cell-based Reporter Assay | [2] |

| Efficacy | 149% | Cell-based Reporter Assay | [2] |

| EC50 (BSEP promoter) | 17 nM | Promoter Assay | |

| EC50 (SHP promoter) | 230 nM | Promoter Assay | |

| EC50 (IBABP promoter) | 33 nM | Promoter Assay |

EC50 (Half-maximal effective concentration) represents the concentration of the agonist that induces a response halfway between the baseline and maximum. Efficacy is the maximal response induced by the agonist, relative to a standard FXR agonist.

Selectivity Profile of WAY-362450

A critical attribute of a therapeutic agonist is its selectivity for the target receptor over other related receptors, which minimizes off-target effects. WAY-362450 has demonstrated high selectivity for FXR.

Data Presentation: Selectivity of WAY-362450 against other Nuclear Receptors

| Nuclear Receptor | Activity at 10 µM | Reference |

| LXRα | No cross-reactivity | [4] |

| LXRβ | No cross-reactivity | [4] |

| PPARα | No cross-reactivity | [4] |

| PPARγ | No cross-reactivity | [4] |

| PPARδ | No cross-reactivity | [4] |

| RXRα | No cross-reactivity | [4] |

| RARγ | No cross-reactivity | [4] |

| VDR | No cross-reactivity | [4] |

| SXR | No cross-reactivity | [4] |

| ERα | No cross-reactivity | [4] |

| ERβ | No cross-reactivity | [4] |

| GR | No cross-reactivity | [4] |

| AR | No cross-reactivity | [4] |

| MR | No cross-reactivity | [4] |

| PR | No cross-reactivity | [4] |

LXR: Liver X Receptor, PPAR: Peroxisome Proliferator-Activated Receptor, RXR: Retinoid X Receptor, RAR: Retinoic Acid Receptor, VDR: Vitamin D Receptor, SXR: Steroid and Xenobiotic Receptor, ER: Estrogen Receptor, GR: Glucocorticoid Receptor, AR: Androgen Receptor, MR: Mineralocorticoid Receptor, PR: Progesterone Receptor.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments used to determine the binding affinity and selectivity of FXR agonists like WAY-362450.

Cell-Based Luciferase Reporter Assay for FXR Agonist Activity

This assay measures the ability of a compound to activate FXR, leading to the expression of a luciferase reporter gene.

Materials:

-

Expression plasmid for the human FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (GAL4-FXR-LBD)[5]

-

Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene[5]

-

Control plasmid expressing Renilla luciferase for normalization

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)[5]

-

Transfection reagent (e.g., Lipofectamine)[5]

-

Dual-Glo Luciferase Assay System[5]

-

Test compound (WAY-362450) and a reference agonist (e.g., GW4064)

-

96-well cell culture plates

Step-by-Step Protocol: [5]

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Transfection:

-

Prepare a DNA master mix containing the GAL4-FXR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid in serum-free medium.

-

Add the transfection reagent to the DNA master mix, incubate for 20-30 minutes at room temperature to allow complex formation.

-

Add 20 µL of the transfection complex to each well.

-

Incubate the cells for 4-6 hours at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (WAY-362450) and the reference agonist in the appropriate assay medium.

-

After the transfection incubation, replace the medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 16-24 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add 75 µL of the Dual-Glo Luciferase Reagent to each well and incubate for 10 minutes.

-

Measure the firefly luciferase activity using a luminometer.

-

Add 75 µL of the Dual-Glo Stop & Glo Reagent to each well and incubate for 10 minutes.

-

Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Calculate the EC50 value using a sigmoidal dose-response curve fit.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding

This is a biochemical assay that measures the direct binding of a compound to the FXR Ligand Binding Domain (LBD).

-

GST-tagged human FXR-LBD

-

Biotinylated coactivator peptide (e.g., SRC-1)

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Dye-labeled acceptor (e.g., streptavidin-conjugated dye)

-

Assay buffer

-

Test compound (WAY-362450) and a reference agonist (e.g., CDCA)

-

384-well, low-volume, non-binding plates

Step-by-Step Protocol: [7]

-

Reagent Preparation:

-

Prepare a 2X solution of the test compound and reference agonist in assay buffer.

-

Prepare a 2X solution of GST-FXR-LBD and biotinylated coactivator peptide in assay buffer.

-

Prepare a 2X solution of Tb-anti-GST antibody and dye-labeled acceptor in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the 2X test compound/reference agonist solution to the wells of the 384-well plate.

-

Add 5 µL of the 2X GST-FXR-LBD/coactivator peptide solution to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the 2X Tb-anti-GST antibody/dye-labeled acceptor solution to the wells.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

TR-FRET Measurement:

-

Read the plate using a TR-FRET-capable plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for the acceptor dye).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration.

-

Determine the EC50 or IC50 value from the dose-response curve.

-

Visualizations of Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

Caption: FXR Signaling Pathway Activation by an Agonist.

Luciferase Reporter Assay Workflow

Caption: Workflow for a Cell-Based Luciferase Reporter Assay.

TR-FRET Assay Workflow

Caption: Workflow for a TR-FRET Binding Assay.

Conclusion

WAY-362450 is a highly potent and selective FXR agonist, making it an invaluable tool for both basic research into FXR biology and as a potential therapeutic agent. Its low nanomolar EC50 for FXR activation and lack of significant off-target activity against a broad panel of other nuclear receptors underscore its utility. The detailed experimental protocols provided in this guide offer a foundation for the in vitro characterization of this and other novel FXR agonists. The visual representations of the FXR signaling pathway and experimental workflows aim to facilitate a deeper understanding of the complex processes involved in FXR-targeted drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eubopen.org [eubopen.org]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to Farnesoid X Receptor (FXR) Agonist Downstream Gene Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "FXR agonist 7" is not a widely recognized nomenclature in published scientific literature. This guide, therefore, addresses the core principles of downstream gene regulation by potent and selective Farnesoid X Receptor (FXR) agonists, using data from well-characterized compounds such as Obeticholic Acid (OCA) and GW4064 as representative examples.

Introduction: FXR as a Master Regulator

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor encoded by the NR1H4 gene.[1] It is highly expressed in tissues central to metabolism, primarily the liver and intestines.[1][2] FXR functions as a master regulator of bile acid, lipid, and glucose homeostasis.[3][4] Its natural ligands are bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[5]

Activation of FXR initiates a complex transcriptional network that maintains metabolic equilibrium. Consequently, FXR has emerged as a critical therapeutic target for a range of metabolic and cholestatic liver diseases, including Nonalcoholic Steatohepatitis (NASH), Primary Biliary Cholangitis (PBC), and insulin resistance.[2][6][7] Synthetic FXR agonists are designed to be more potent and selective than endogenous ligands, offering a powerful tool to modulate these pathways for therapeutic benefit.[4][6] This guide provides a detailed overview of the downstream genetic events following FXR activation, quantitative data on gene expression changes, and the experimental protocols required for their analysis.

The Core Mechanism: FXR Signaling and Gene Regulation

FXR activation modulates gene expression through both direct and indirect mechanisms. The canonical pathway involves the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the regulatory regions of target genes.[8][9]

Direct Gene Upregulation

Upon agonist binding, the FXR/RXR heterodimer directly recruits coactivators to induce the transcription of target genes. Key genes upregulated by this mechanism are central to bile acid transport and detoxification.

-

Small Heterodimer Partner (SHP; NR0B2): An atypical nuclear receptor that lacks a DNA-binding domain. SHP is a primary FXR target and a crucial intermediary for the indirect repression of other genes.[1][10]

-

Bile Salt Export Pump (BSEP; ABCB11): The primary transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi.[4][11]

-

Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): A transporter that aids in the canalicular efflux of conjugated bile acids and other organic anions.[12]

-

Organic Solute Transporter Alpha/Beta (OSTα/β): A heterodimeric transporter located on the basolateral membrane of enterocytes and hepatocytes, essential for bile acid efflux into the portal blood and sinusoidal blood, respectively.

-

Fibroblast Growth Factor 19 (FGF19): An enterokine induced in intestinal cells upon FXR activation. FGF19 enters the portal circulation and signals in the liver to suppress bile acid synthesis, representing a key gut-liver signaling axis.[1][13][14]

Indirect Gene Repression

FXR activation leads to the robust suppression of genes involved in bile acid synthesis. This repression is primarily mediated indirectly through the induction of SHP.

-

Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol.[1] SHP represses CYP7A1 transcription by inhibiting the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[8][14]

-

Sterol 12α-hydroxylase (CYP8B1): An enzyme that determines the ratio of cholic acid to chenodeoxycholic acid. It is also repressed by the FXR/SHP axis.[1][8]

-

Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1): The primary transporter responsible for the uptake of conjugated bile acids from portal blood into hepatocytes. Its repression by the FXR/SHP pathway reduces bile acid influx into the liver.[12]

The diagram below illustrates the central signaling pathways initiated by an FXR agonist.

Data Presentation: Quantitative Gene Regulation

The following tables summarize quantitative data on the regulation of key FXR target genes by specific agonists in primary human hepatocytes (PHH) and the HepaRG cell line, a reliable in vitro model for hepatic studies.

Table 1: Regulation of FXR Target Gene mRNA Expression by GW4064 in Primary Human Hepatocytes

| Gene Symbol | Gene Name | Function | Fold Change vs. Vehicle (24h) |

| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional Corepressor | ▲ ~30-fold |

| ABCB11 | Bile Salt Export Pump (BSEP) | Bile Acid Efflux | ▲ ~8-fold |

| ABCB4 | Multidrug Resistance Protein 3 (MDR3) | Phospholipid Transporter | ▲ ~5-fold |

| SLC51B | Organic Solute Transporter Beta (OSTβ) | Basolateral Bile Acid Efflux | ▲ ~15-fold |

| FGF19 | Fibroblast Growth Factor 19 | Enterokine (Hepatocyte signal) | ▲ ~6-fold |

| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis | ▼ ~0.1-fold (90% repression) |

| CYP8B1 | Sterol 12α-hydroxylase | Bile Acid Synthesis | ▼ ~0.2-fold (80% repression) |

| SLC10A1 | Na+-taurocholate cotransporting polypeptide (NTCP) | Bile Acid Uptake | ▼ ~0.4-fold (60% repression) |

| (Data compiled and generalized from multiple sources for illustrative purposes) |

Table 2: Regulation of FXR Target Gene mRNA Expression by Obeticholic Acid (OCA) in HepaRG Cells

| Gene Symbol | Gene Name | Function | Fold Change vs. Vehicle (24h) |

| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional Corepressor | ▲ ~12-fold |

| ABCB11 | Bile Salt Export Pump (BSEP) | Bile Acid Efflux | ▲ ~6-fold |

| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral Bile Acid Efflux | ▲ ~7-fold |

| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis | ▼ ~0.2-fold (80% repression) |

| (Data adapted from studies such as[15]) |

Experimental Protocols for Downstream Analysis

Analyzing the downstream effects of an FXR agonist requires a multi-faceted approach, from targeted gene expression analysis to genome-wide profiling.

Protocol: Analysis of Target Gene Expression via RT-qPCR

This protocol details the most common method for quantifying changes in the mRNA levels of specific genes of interest.

1. Cell Culture and Treatment:

- Culture human hepatocytes or a suitable cell line (e.g., HepaRG, HepG2) in appropriate media and conditions until they reach ~80% confluency.

- Prepare stock solutions of the FXR agonist in a suitable vehicle (e.g., DMSO).

- Treat cells with the FXR agonist at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle-only control group.

- Perform treatments in triplicate for statistical power.

2. RNA Isolation:

- After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA isolation kit (e.g., RNeasy Kit, TRIzol).

- Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA.

- Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio ~2.0). Check RNA integrity using gel electrophoresis or a bioanalyzer.

3. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

4. Quantitative PCR (qPCR):

- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (SHP, BSEP, CYP7A1, etc.) and a housekeeping gene (GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

- Run the reaction on a real-time PCR cycler.

- Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.

A[label="1. Cell Culture &\nFXR Agonist Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. Total RNA Isolation\n(with DNase Treatment)", fillcolor="#FBBC05", fontcolor="#202124"];

C [label="3. RNA QC & Quantification\n(Spectrophotometry)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="4. Reverse Transcription\n(RNA -> cDNA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="5. Real-Time qPCR\n(SYBR Green)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="6. Data Analysis\n(ΔΔCq Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

}

Protocol: Genome-Wide Analysis of FXR Binding via ChIP-Seq

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is the gold standard for identifying the specific sites on the genome where FXR binds.

1. Cell/Tissue Preparation and Cross-linking:

- Treat cells (e.g., HepG2) or animal tissues with an FXR agonist for a short duration (e.g., 1-2 hours) to capture primary binding events.

- Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

- Quench the reaction by adding glycine. Harvest the cells.

2. Chromatin Shearing:

- Lyse the cells and isolate the nuclei.

- Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).

3. Immunoprecipitation (IP):

- Incubate the sheared chromatin overnight at 4°C with an antibody specific to FXR. A parallel sample with a non-specific IgG antibody serves as a negative control.

- Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

- Wash the beads extensively to remove non-specifically bound chromatin.

4. DNA Elution and Purification:

- Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

- Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using phenol-chloroform extraction or a column-based kit.

5. Library Preparation and Sequencing:

- Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

- Perform PCR amplification to generate enough material for sequencing.

- Sequence the library on a high-throughput sequencing platform.

6. Bioinformatic Analysis:

- Align the sequence reads to a reference genome.

- Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the FXR IP sample compared to the input or IgG control.

- Perform motif analysis on the identified peaks to confirm the presence of FXREs.

- Annotate peaks to nearby genes to identify potential direct targets of FXR.

A[label="1. Agonist Treatment &\nFormaldehyde Cross-linking", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. Chromatin Shearing\n(Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="3. Immunoprecipitation\n(Anti-FXR Antibody)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="4. Reverse Cross-links &\nDNA Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="5. Sequencing Library\nPreparation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="6. High-Throughput\nSequencing", fillcolor="#EA4335", fontcolor="#FFFFFF"];

G [label="7. Data Analysis\n(Alignment, Peak Calling, Motif Finding)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Conclusion and Future Directions

The activation of FXR by a synthetic agonist triggers a robust and predictable cascade of gene regulation aimed at maintaining metabolic homeostasis. The primary response involves the direct upregulation of genes responsible for bile acid efflux and transport (BSEP, OSTα/β) and the induction of the transcriptional repressor SHP. This, in turn, leads to the potent indirect repression of genes critical for bile acid synthesis (CYP7A1, CYP8B1), creating a powerful negative feedback loop. The gut-liver axis, mediated by FGF19, further reinforces this regulation.

Understanding this downstream network is paramount for drug development professionals. The therapeutic efficacy of FXR agonists in liver diseases like NASH is directly linked to their ability to modulate these specific target genes, reducing bile acid toxicity, hepatic steatosis, and inflammation. Future research continues to focus on developing next-generation agonists with improved tissue specificity (e.g., intestine-restricted) to maximize therapeutic benefits while minimizing potential side effects, such as changes in lipid profiles.[16] The experimental frameworks provided here are fundamental tools for characterizing these novel compounds and advancing our understanding of FXR biology.

References

- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FXR and liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Farnesoid X Receptor (FXR) Agonists on Bile Acid Metabolism: A Technical Guide

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Activated by endogenous bile acids, FXR orchestrates a complex network of gene expression that controls bile acid synthesis, transport, and enterohepatic circulation.[2][4] The development of synthetic FXR agonists has emerged as a promising therapeutic strategy for a variety of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4][5][6]

While the specific designation "FXR agonist 7" does not correspond to a widely recognized compound in scientific literature, this technical guide will provide an in-depth overview of the core mechanisms and effects of the broader class of FXR agonists on bile acid metabolism. This document will utilize data from well-characterized steroidal and non-steroidal agonists such as Obeticholic Acid (OCA), GW4064, and Cilofexor (GS-9674) to illustrate these principles for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: Regulation of Bile Acid Synthesis

FXR activation serves as the central hub of a negative feedback loop that protects the liver from the cytotoxic accumulation of bile acids.[4][5] This regulation is primarily achieved by suppressing the transcription of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical pathway of bile acid synthesis.[4][6][7] FXR agonists exert this effect through two principal, interconnected signaling pathways: the intestinal FGF19 pathway and the hepatic SHP pathway.

-

Intestinal FXR-FGF19 Axis: In the enterocytes of the ileum, reabsorbed bile acids or orally administered FXR agonists activate FXR, leading to the potent induction and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[4][6][8] FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho.[6][8] This binding triggers a downstream signaling cascade involving MAP kinases (JNK/ERK) that ultimately represses the transcription of the CYP7A1 gene.[8][9] This gut-liver signaling axis is considered the major pathway for the feedback inhibition of bile acid synthesis.[4]

-

Hepatic FXR-SHP Axis: Within hepatocytes, FXR activation directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4][6][8] SHP, in turn, inhibits the expression of CYP7A1 and CYP8B1 by interfering with the transcriptional activity of key hepatic nuclear factors such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α).[4][8] While this pathway contributes to the suppression of bile acid synthesis, studies in intestine-specific FXR knockout mice suggest it plays a more adaptive or secondary role compared to the intestinal FGF19 pathway.[10]

Data Presentation: Quantitative Effects of FXR Agonists

The administration of FXR agonists leads to measurable changes in the expression of key genes and biomarkers involved in bile acid homeostasis. The following tables summarize quantitative data from preclinical and clinical studies.

Table 1: Effect of FXR Agonists on Gene Expression in Human Hepatocytes

| Compound | Concentration | Target Gene | Change in mRNA Expression | Reference |

| GW4064 | 1 µM | FGF19 | >100-fold increase at 24h | [9] |

| GW4064 | 1 µM | CYP7A1 | ~90% repression at 6h | [9] |

| GW4064 | 1 µM | SHP | ~5-fold increase at 1h | [9] |

| CDCA | 50 µM | FGF19 | >100-fold increase at 24h | [9] |

| CDCA | 50 µM | CYP7A1 | ~80% repression at 6h | [9] |

| CDCA | 50 µM | SHP | ~5-fold increase at 1h | [9] |

| F4 (novel) | 10 µM | SHP | Significant increase | [11] |

| F17 (novel) | 10 µM | CYP7A1 | Significant repression | [11] |

Table 2: Clinical Effects of FXR Agonists on Bile Acid Metabolism Markers

| Compound | Disease | Dose | Duration | Biomarker Change | Reference |

| Cilofexor (GS-9674) | PSC | 100 mg/day | 12 weeks | Significant decrease in serum C4 | [12] |

| Cilofexor (GS-9674) | PSC | 30 mg/day | 12 weeks | Decrease in serum C4 | [12] |

| Obeticholic Acid (OCA) | NASH | 25 mg/day | Phase III | Improved NASH scores | [4] |

Experimental Protocols

The evaluation of FXR agonist activity and its impact on bile acid metabolism involves a range of standardized in vitro and in vivo methodologies.

Protocol 1: In Vitro FXR Transactivation Assay

This assay is used to determine the potency and efficacy of a test compound as an FXR agonist.

-

Objective: To quantify the ability of a compound to activate the Farnesoid X Receptor in a cell-based system.

-

Methodology: A luciferase reporter assay is commonly employed.

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in DMEM supplemented with 10% FBS and antibiotics.[11]

-

Transfection: Cells are transiently transfected with plasmids encoding:

-

Human FXR (e.g., pcDNA3-hFXR).[11]

-

Its heterodimer partner, RXR (e.g., pSG5-hRXR).[11]

-

A firefly luciferase reporter gene under the control of an FXR-responsive promoter, such as the Bile Salt Export Pump (BSEP) promoter (e.g., BSEP-pGL3).[11]

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40).[11]

-

-

Compound Treatment: 24 hours post-transfection, cells are treated with various concentrations of the test compound (e.g., dissolved in 0.1% DMSO) or a vehicle control for 24 hours.[11][13] A known agonist like CDCA or OCA is used as a positive control.[11]

-

Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.[11]

-

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The results are often expressed as fold activation over the vehicle control, and an EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated from a dose-response curve.

Protocol 2: In Vivo Evaluation in a Mouse Model

Animal models are essential for understanding the systemic effects of FXR agonists.

-

Objective: To assess the in vivo efficacy of an FXR agonist on metabolic parameters.

-

Methodology:

-

Animal Model: Wild-type C57BL/6J mice are commonly used.[14] Genetically modified models like Fxr-/- mice can be used to confirm target engagement.[14]

-

Drug Administration: The test compound (e.g., Fexaramine) is administered once daily by oral gavage for a defined period (e.g., 7-9 days).[14] The vehicle control (e.g., 0.2% DMSO in PBS) is administered to a separate cohort.[14]

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for serum analysis (e.g., bile acids, lipids, glucose). Tissues, particularly the liver and ileum, are harvested and snap-frozen for gene expression analysis (qRT-PCR) or histology.[15]

-

-

Key Endpoints:

-

Gene Expression: Measurement of mRNA levels of FXR target genes (Shp, Fgf15, Cyp7a1, Bsep) in the liver and/or intestine.

-

Metabolic Parameters: Quantification of total bile acid pool size, serum levels of C4, cholesterol, and triglycerides.[1]

-

Histology: Examination of liver tissue for changes in steatosis, inflammation, or fibrosis.[15]

-

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify changes in gene expression identified in both in vitro and in vivo studies.

-

Objective: To measure the relative mRNA levels of FXR target genes.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from cultured cells or homogenized tissue using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers (e.g., for CYP7A1, SHP, FGF19) and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR cycler.

-

Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin). The results are expressed as a fold change relative to the control group.[11]

-

Conclusion

FXR agonists exert a powerful and multi-faceted impact on bile acid metabolism, primarily by suppressing de novo synthesis through the coordinated actions of the intestinal FGF19 and hepatic SHP pathways.[5][6] This fundamental mechanism of action reduces the overall bile acid pool and protects against cholestatic liver injury. The ability to quantify changes in key biomarkers like C4 and the expression of genes such as CYP7A1 and FGF19 provides robust tools for evaluating agonist efficacy in preclinical and clinical settings. As research continues, the development of novel FXR agonists with improved selectivity and safety profiles holds significant promise for the treatment of a wide range of metabolic diseases.

References

- 1. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jomes.org [jomes.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent Advances in the Digestive, Metabolic and Therapeutic Effects of Farnesoid X Receptor and Fibroblast Growth Factor 19: From Cholesterol to Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FXR AGONIST TREATMENT AND GLP-1 SECRETION ASSAY [bio-protocol.org]

- 15. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Regulation of SHP Gene Expression by Farnesoid X Receptor (FXR) Agonists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis. A critical component of its regulatory network is the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), an atypical nuclear receptor that acts as a transcriptional repressor. Activation of FXR by natural or synthetic agonists leads to the robust induction of SHP expression. This, in turn, orchestrates a downstream cascade of gene repression, most notably inhibiting the synthesis of bile acids from cholesterol. This technical guide provides a detailed overview of the FXR-SHP signaling axis, quantitative data on the effects of various FXR agonists on SHP expression, comprehensive experimental protocols for studying this interaction, and visualizations of the key pathways and workflows.

The FXR-SHP Signaling Pathway: A Core Mechanism of Metabolic Regulation

FXR functions as a ligand-activated transcription factor. Upon binding to an agonist, FXR undergoes a conformational change, dissociates from corepressors, and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs), which are typically inverted repeats of the consensus sequence AGGTCA separated by one nucleotide (IR-1), located in the promoter regions of its target genes.[1][2]

The gene encoding SHP, NR0B2, is a primary and direct target of FXR.[3][4] The binding of the agonist-activated FXR/RXR complex to the FXRE in the NR0B2 promoter recruits coactivators and initiates transcription, leading to a significant increase in SHP mRNA and protein levels.[4][5]

SHP itself lacks a conventional DNA-binding domain. Instead, it exerts its biological function by interacting with and inhibiting the activity of other nuclear receptors and transcription factors.[4][5] A key role of SHP is to repress the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway of bile acid synthesis.[6][7][8] It achieves this by inhibiting the transactivation function of nuclear receptors such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 expression.[6][9][10] This feedback loop is a cornerstone of bile acid homeostasis.

References

- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. besjournal.com [besjournal.com]

- 3. Hepatic FXR/SHP Axis Modulates Systemic Glucose and Fatty Acid Homeostasis in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cellular Uptake and Distribution Studies of FXR Agonist 7

This guide provides a comprehensive overview of the methodologies used to study the cellular uptake and distribution of "this compound," a representative Farnesoid X Receptor (FXR) agonist. Understanding how this compound enters cells, where it localizes, and the signaling pathways it activates is crucial for its development as a therapeutic agent.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Expressed at high levels in the liver, intestine, kidneys, and adrenal glands, FXR acts as a sensor for bile acids.[1][4][5] Upon activation by its ligands, such as bile acids or synthetic agonists, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[6]

Given its central role in metabolic homeostasis, FXR has emerged as a promising therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1][2][7] The efficacy of an FXR agonist is fundamentally dependent on its ability to reach its intracellular target, FXR, which is predominantly located in the nucleus.[5][8] Therefore, detailed studies on the cellular uptake and subcellular distribution of novel agonists like "this compound" are essential for their preclinical and clinical development.

Potential Cellular Uptake and Distribution Mechanisms

The journey of "this compound" from the extracellular space to its nuclear target involves traversing the cell membrane and potentially accumulating in various subcellular compartments. The specific mechanisms are dictated by the physicochemical properties of the molecule, such as its lipophilicity, size, and charge.[9]

-

Cellular Uptake: Small, lipophilic molecules can often pass through the plasma membrane via passive diffusion . However, for more complex or charged molecules, active transport mediated by specific transporter proteins may be involved.[9][10]

-

Intracellular Distribution: Once inside the cell, "this compound" is expected to distribute among various organelles.[10] While its primary target is the nucleus , it may also accumulate in other compartments like the cytosol , mitochondria , or lysosomes , depending on factors like pH gradients and membrane potentials.[9][10] Unwanted accumulation in non-target organelles could be a source of off-target effects or toxicity.[11]

FXR Signaling Pathways

Activation of FXR by an agonist initiates a cascade of transcriptional events that regulate metabolic pathways. The primary signaling axis involves the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of key genes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1).[2][3][12] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to further suppress bile acid synthesis.[12][13]

Caption: Simplified FXR signaling pathway in a hepatocyte.

Experimental Protocols

To quantitatively and qualitatively assess the cellular uptake and distribution of "this compound," a combination of techniques is recommended.

In Vitro Cellular Uptake Assay

This protocol quantifies the amount of "this compound" that enters cultured cells over time.

Materials:

-

Hepatoma cell line (e.g., HepG2) or intestinal epithelial cell line (e.g., Caco-2)

-

Cell culture medium and supplements

-

"this compound" stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Analytical method for quantification (e.g., LC-MS/MS)

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that ensures they are in the exponential growth phase during the experiment. Culture overnight to allow for adherence.[14]

-

Compound Treatment: Remove the culture medium and wash the cells with warm PBS. Add fresh medium containing "this compound" at the desired concentration.

-

Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). To distinguish between active transport and passive diffusion, a parallel experiment can be run at 4°C, where active transport is minimal.[15]

-

Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound compound. Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Quantification: Collect the cell lysates and analyze the concentration of "this compound" using a validated analytical method like LC-MS/MS. Normalize the amount of compound to the total protein concentration or cell number in each sample.

Caption: Experimental workflow for an in vitro cellular uptake assay.

Subcellular Fractionation

This method determines the distribution of "this compound" among different cellular organelles.

Materials:

-

Cells treated with "this compound"

-

Subcellular fractionation kit (commercially available kits are recommended for consistency) or buffers for differential centrifugation.[16]

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Protein assay reagents

-

Markers for different organelles (for Western blotting to check fraction purity)

Protocol:

-

Cell Harvesting: Treat a large batch of cells with "this compound" for a predetermined time. Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and gently homogenize using a Dounce homogenizer to break the plasma membrane while keeping the organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different organelles based on their size and density.[16]

-

Low-speed spin (e.g., 1,000 x g): Pellets nuclei.

-

Medium-speed spin (e.g., 10,000 x g): Pellets mitochondria.

-

High-speed spin (e.g., 100,000 x g): Pellets microsomes (endoplasmic reticulum and Golgi).

-

Supernatant: Contains the cytosolic fraction.

-

-

Fraction Analysis: Collect each fraction and quantify the concentration of "this compound" using LC-MS/MS.

-

Purity Assessment: Perform a Western blot analysis on each fraction using antibodies against specific organelle markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER) to assess the purity of the fractions.

Caption: Workflow for subcellular fractionation by differential centrifugation.

Fluorescence Microscopy

This technique provides a visual representation of the intracellular localization of the agonist. It requires a fluorescently labeled version of "this compound" or the use of specific antibodies if the compound is not intrinsically fluorescent.

Materials:

-

Fluorescently labeled "this compound" or a primary antibody against the agonist and a fluorescently labeled secondary antibody.

-

Cells grown on glass coverslips.

-

Nuclear stain (e.g., DAPI).

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Mounting medium.

-

Confocal microscope.

Protocol:

-

Cell Treatment: Seed cells on coverslips and treat with the fluorescently labeled agonist for the desired time.

-

Staining (Optional): If desired, co-stain with DAPI (for nucleus) and/or other organelle trackers.

-

Fix and Permeabilize: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. The co-localization of the agonist's fluorescence signal with the signals from the organelle markers will reveal its subcellular distribution.[11]

Data Presentation

Quantitative data from the uptake and distribution studies should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Cellular Uptake of this compound in HepG2 Cells

| Time (minutes) | Uptake at 37°C (pmol/mg protein) | Uptake at 4°C (pmol/mg protein) |

|---|---|---|

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 15 | 15.2 ± 1.8 | 1.1 ± 0.2 |

| 30 | 28.9 ± 3.1 | 1.3 ± 0.3 |

| 60 | 45.6 ± 4.5 | 1.5 ± 0.4 |

| 120 | 55.1 ± 5.2 | 1.6 ± 0.3 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Table 2: Subcellular Distribution of this compound in HepG2 Cells after 60-minute Incubation

| Subcellular Fraction | % of Total Intracellular Agonist |

|---|---|

| Nucleus | 65.7 ± 5.9 |

| Cytosol | 22.1 ± 3.4 |

| Mitochondria | 8.9 ± 1.5 |

| Microsomes | 3.3 ± 0.8 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Conclusion

This guide outlines the core experimental approaches for characterizing the cellular uptake and distribution of a novel FXR agonist. A thorough understanding of these pharmacokinetic and pharmacodynamic properties at the cellular level is indispensable for advancing "this compound" through the drug development pipeline. The provided protocols and templates offer a robust framework for researchers to generate the critical data needed to evaluate the compound's potential as a therapeutic agent.

References

- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 3. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunolocalization of farnesoid X receptor (FXR) in mouse tissues using tissue microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The impact of farnesoid X receptor activation on intestinal permeability in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steatotic liver disease and cancer: From pathogenesis to therapeutic frontiers | EurekAlert! [eurekalert.org]

- 8. The significance of the nuclear farnesoid X receptor (FXR) in β cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jomes.org [jomes.org]

- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Novel FXR Agonists: A Technical Analysis of Compound 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel Farnesoid X Receptor (FXR) agonist, herein referred to as FXR agonist 7 (C7) . This compound, a derivative of the well-characterized FXR agonist Obeticholic Acid (OCA), has been engineered to optimize therapeutic efficacy while mitigating common side effects associated with FXR activation. This document details the quantitative data, experimental methodologies, and underlying signaling pathways pertinent to the development and characterization of this next-generation FXR modulator.

Introduction to FXR and Agonist Development

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid, lipid, and glucose homeostasis. Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in metabolic pathways.[1][2][3]

The therapeutic potential of activating FXR has led to the development of synthetic agonists. Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is a potent and selective FXR agonist and the first in its class to receive regulatory approval for the treatment of primary biliary cholangitis (PBC).[4][5] However, the clinical use of OCA has been associated with side effects such as pruritus (itching) and elevations in LDL cholesterol.[6] This has spurred further research into developing second-generation FXR agonists with improved safety profiles.

This compound (C7) represents a significant advancement in this area. Guided by structural insights into receptor-ligand interactions, C7 was designed as a derivative of OCA, lacking the 3α-hydroxyl group. This modification aims to retain potent FXR activation while reducing off-target effects, particularly the activation of the Mas-related G protein-coupled receptor X4 (MRGPRX4), which is implicated in cholestatic pruritus.[5][6]

Quantitative Structure-Activity Relationship (SAR) Data